Epoxidation of substituted norbornenes. Stereochemical aspects and accompanying intramolecular transformations
Russian Chemical Reviews Pub Date: DOI: 10.1070/RC1998v067n04ABEH000355
Abstract
Traditional and new procedures for epoxidation of substituted norbornenes are described. The stereochemistry of this reaction and the influence of substituents on the reactivity of the substrate are analysed. The molecular rearrangements and heterocyclisation reactions that can accompany epoxidation are considered; examples of selective attack of oxidants at one of the double bonds in norbornenes containing an unsaturated substituent and also at a multiple bond in some polycyclic di- and triene systems are given. The bibliography includes 252 references.
Recommended Literature
- [1] Understanding charge transport in wavy 2D covalent organic frameworks†
- [2] Synthesis and characterisation of the first carbene and diazabutadiene–indium(ii) complexes†
- [3] The crystal structure of tetrabutylammonium tetraiodotriargentate (C4H9)4NAg3I4; a chain structure with short Ag–Ag distances
- [4] Dual-response fluorescence sensing of H2PO4− and CO32− using AJP filter paper based on a pH-stable CdII-based luminescent metal–organic framework†
- [5] Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity†
- [6] Hydrodealkoxylation reactions of silyl ligands at platinum: reactivity of SiH3 and SiH2Me complexes†
- [7] MoS2 nanosheets with expanded interlayer spacing for ultra-stable aqueous Mg-ion hybrid supercapacitor†
- [8] Front cover
- [9] Charge-transfer-energy-dependent oxygen evolution reaction mechanisms for perovskite oxides†
- [10] Solvation of cholesterol in different solvents: a molecular dynamics simulation study